LXR-623

概要

説明

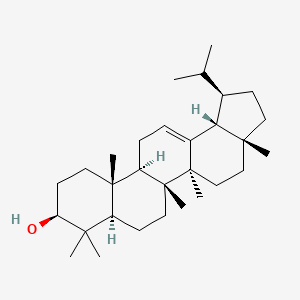

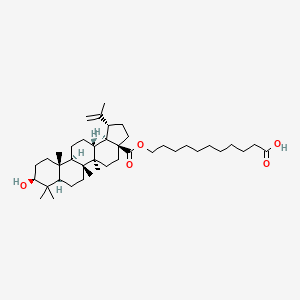

LXR-623 is a liver X receptor (LXR) modulator that acts as a partial agonist at LXRα and a full agonist at LXRβ (IC50s = 179 and 24 nM, respectively). It is orally bioavailable and readily passes the blood-brain barrier. This compound is anti-atherogenic in animal models of atherosclerosis, showing synergistic effects when combined with simvastatin.

Highly selective and orally bioavailable synthetic modulator of liver X receptor (LXR); Transcription upregulator of ABCA1 and ABCG1

WAY 252623 is a novel and potent LXR (liverX receptor) β-agonist used as a potential candidate for the treatment of atopic dermatitis.

LXR623, also known as WAY-252623, is a highly selective and orally bioavailable synthetic modulator of LXR, which demonstrated efficacy for reducing lesion progression in the murine LDLR(-/-) atherosclerosis model with no associated increase in hepatic lipogenesis either in this model or Syrian hamsters. In nonhuman primates with normal lipid levels, WAY-252623 significantly reduced total (50-55%) and LDL-cholesterol (LDLc) (70-77%) in a time- and dose-dependent manner as well as increased expression of the target genes ABCA1/G1 in peripheral blood cells.

科学的研究の応用

フラビウイルスの複製制限

LXR-623は、フラビウイルスの複製を制限することが判明しています . フラビウイルスは、ジカウイルス(ZIKV)やデングウイルスなどの蚊媒介性疾患、およびダニ媒介性疾患など、世界中で深刻な病気や死亡を引き起こすことで知られています . この化合物は、ヒト神経芽細胞腫SK-N-SH細胞株において、ZIKVとポワッサンウイルス(POWV)の両方の複製を阻害しました . This compoundは、ウイルスがERの拡張と精巧な小胞形成を誘発することに失敗し、コレステロールの流出が抗ウイルス機構の一部であることを示唆しています .

抗ウイルス因子の活性化

This compoundは、フラビウイルスの複製を制限することに加えて、抗ウイルス性サイトカインであるCXCL10、RANTES、IFN1βをコードするmRNAの発現量を増やすことで、ウイルスの抑制機構にも貢献しています .

肝X受容体(LXR)の標的化

This compoundは、PPARs、FXR、RXRなどの他の核内受容体に密接に関連する核内受容体ファミリーである肝X受容体(LXR)のアゴニストです . LXRは、代謝性疾患など、多くの疾患の発症に関連付けられています . いくつかのLXRアゴニストが発見されていますが、望ましくない副作用のために、ヒトへの使用には至っていません .

潜在的な薬理療法アプローチ

This compoundのような小分子によるLXRの薬理学的修飾は、疾患介入のための薬理療法アプローチを提供する可能性があります . 分子ドッキング分析とin silico検索を実施した後、LXR-αとLXR-βに対する親和性が高いため、T0901317とAZ876が追加スクリーニングのために選択されました .

in silico研究とスクリーニング

This compoundについて、in silico研究、スクリーニング、分子ドッキング、および化学薬物動態分析が実施されました . これにより、LXR-αとLXR-βを標的とする、経口投与の可能性のある新しい2つの小分子と以前に報告された10個の小分子が特定されました .

腫瘍抑制

This compoundは、腫瘍抑制に関連付けられています . MDA-MB-231細胞におけるthis compoundによって調節される差次的に発現する遺伝子を評価するためにlncRNAマイクロアレイを使用した研究では、943個のヒトlncRNAの発現に有意な変化が見られました .

作用機序

Target of Action

LXR-623, also known as 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR623, or WAY-252623, primarily targets the Liver X Receptors (LXRs) which are members of the nuclear receptor superfamily of ligand-dependent transcription factors . LXRα is predominantly expressed in metabolic tissues, whereas LXRβ is ubiquitously expressed . LXRs play a crucial role in cholesterol transport, glucose metabolism, and the modulation of inflammatory responses .

Mode of Action

This compound acts as a partial agonist at LXRα and a full agonist at LXRβ . Upon ligand binding, LXRs regulate the expression of target genes involved in lipid metabolism, cholesterol homeostasis, and immune responses . Known LXR ligands include oxysterols and natural and synthetic agonists which upregulate LXR transcriptional activity and target gene expression .

Biochemical Pathways

LXRs regulate transport proteins, including ABCA1 and ABCG1, which promote reverse cholesterol transport (transport of cholesterol from peripheral tissues to the liver) . This regulation affects pathways that are commonly reprogrammed during carcinogenesis . The activation of LXRs leads to increased efflux of cholesterol from cells and consequent disturbances in membrane biogenesis .

Pharmacokinetics

This compound is absorbed rapidly with peak concentrations (Cmax) achieved at approximately 2 hours. The Cmax and area under the concentration-time curve increase in a dose-proportional manner. The mean terminal disposition half-life is between 41 and 43 hours independently of dose .

Result of Action

This compound significantly inhibits the proliferation and induces apoptosis and cell cycle arrest at S phase in breast cancer cells in a concentration- and time-dependent manner . It impairs flavivirus replication by stimulating cellular antiviral factors . In a glioblastoma mouse model, this compound shows brain penetration and causes tumor regression, reducing cholesterol and inducing cell death .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, normal brain cell insensitivity to this compound may be due to reliance on endogenous synthesis of cholesterol and intact negative feedback through synthesis of endogenous oxysterols

生化学分析

Biochemical Properties

LXR-623 interacts with key enzymes and proteins involved in lipid and cholesterol metabolism. It suppresses the expression of the low-density lipoprotein receptor (LDLR), thereby reducing cholesterol uptake . Simultaneously, it increases the expression of the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux . This dual action results in a significant reduction in cellular cholesterol content .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In glioblastoma cells, it induces substantial cell death while increasing ABCA1 protein levels and reducing LDLR protein levels . In breast cancer cells, this compound significantly inhibits proliferation and induces apoptosis and cell cycle arrest in a concentration- and time-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It acts as a partial agonist at LXRα and a full agonist at LXRβ . This binding interaction leads to the suppression of LDLR expression and the upregulation of ABCA1 . The modulation of these proteins alters cholesterol metabolism within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been reported to reduce atheroma burden without altering serum or hepatic cholesterol and triglycerides .

Metabolic Pathways

This compound is involved in the metabolic pathways of cholesterol and lipid metabolism. It regulates the expression of genes involved in these pathways, including LDLR and ABCA1 .

Transport and Distribution

This compound is orally bioavailable and readily passes the blood-brain barrier . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

As a modulator of nuclear receptors, it is likely to be found in the nucleus where it can interact with its target receptors and influence gene expression .

特性

IUPAC Name |

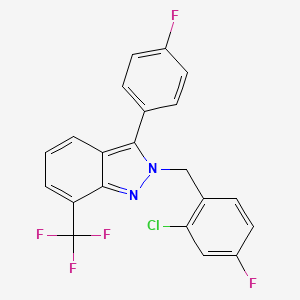

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWWJENKIMRJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026016 | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875787-07-8 | |

| Record name | LX-623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875787-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LX-623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。